1,2,4-Oxadiazole, 5-(chloromethyl)-3-(5-nitro-2-furanyl)-

Catalog No.
S13204822
CAS No.
59-38-1
M.F
C7H4ClN3O4
M. Wt
229.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,4-Oxadiazole, 5-(chloromethyl)-3-(5-nitro-2-fu...

CAS Number

59-38-1

Product Name

1,2,4-Oxadiazole, 5-(chloromethyl)-3-(5-nitro-2-furanyl)-

IUPAC Name

5-(chloromethyl)-3-(5-nitrofuran-2-yl)-1,2,4-oxadiazole

Molecular Formula

C7H4ClN3O4

Molecular Weight

229.58 g/mol

InChI

InChI=1S/C7H4ClN3O4/c8-3-5-9-7(10-15-5)4-1-2-6(14-4)11(12)13/h1-2H,3H2

InChI Key

JZCVLTRZILOYCD-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C2=NOC(=N2)CCl

1,2,4-Oxadiazole, 5-(chloromethyl)-3-(5-nitro-2-furanyl) is a chemical compound with the molecular formula C7H4ClN3O4C_7H_4ClN_3O_4 and a molecular weight of approximately 229.577 g/mol. This compound features a unique structure characterized by the presence of a chloromethyl group and a nitrofuran moiety, which contribute to its distinctive chemical properties. The compound is known for its potential biological activities and applications in medicinal chemistry, particularly as an antimicrobial agent .

The reactivity of 1,2,4-oxadiazole derivatives, including 5-(chloromethyl)-3-(5-nitro-2-furanyl), often involves nucleophilic substitution reactions due to the presence of the chloromethyl group. For instance, treatment with aqueous alkali can lead to the formation of various derivatives by replacing the chloromethyl group with other functional groups. Additionally, acylation reactions can occur, where the imino group formed during synthesis can be converted into lower alkanoylimino groups using acylating agents like anhydrides .

1,2,4-Oxadiazole derivatives have been studied for their antimicrobial properties. Specifically, compounds like 5-(chloromethyl)-3-(5-nitro-2-furanyl) exhibit significant activity against various bacterial strains. The presence of the nitrofuran moiety is particularly important as it enhances the biological efficacy of these compounds. Studies have shown that these derivatives can act as effective agents against infections caused by resistant bacterial strains .

The synthesis of 1,2,4-oxadiazole, 5-(chloromethyl)-3-(5-nitro-2-furanyl) typically involves several steps:

  • Formation of the Oxadiazole Ring: This is achieved through condensation reactions involving appropriate precursors such as hydrazines and carboxylic acids.
  • Chloromethylation: The introduction of the chloromethyl group can be performed using chloromethyl methyl ether or similar reagents under controlled conditions.
  • Nitro Group Introduction: The nitro group is introduced onto the furan ring through nitration reactions using nitric acid or other nitrating agents .

The primary applications of 1,2,4-oxadiazole derivatives include:

  • Antimicrobial Agents: Due to their efficacy against various pathogens, these compounds are being explored for use in pharmaceuticals aimed at treating bacterial infections.
  • Agricultural Chemicals: Some derivatives may find applications as pesticides or herbicides due to their biological activity against plant pathogens .
  • Research Tools: They serve as intermediates in organic synthesis and as building blocks for developing more complex chemical entities.

Interaction studies involving 1,2,4-oxadiazole compounds focus on their binding affinities and mechanisms of action against microbial targets. Research indicates that these compounds can interact with bacterial enzymes or cellular structures, disrupting essential processes such as DNA replication or protein synthesis. Such interactions highlight their potential as lead compounds in drug development aimed at overcoming antibiotic resistance .

Several compounds share structural features with 1,2,4-oxadiazole, 5-(chloromethyl)-3-(5-nitro-2-furanyl). Here are some notable examples:

Compound NameStructureUnique Features
3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazanStructureContains an amino group which may enhance solubility and biological activity
5-Nitro-3-(phenyl)-1,2,4-oxadiazoleStructureLacks halogen substitution but retains antimicrobial properties
5-Chloromethyl-3-(5-nitro-2-thienyl)-1,2,4-oxadiazoleN/ASimilar structure but with a thiophene ring instead of a furan ring

These compounds are compared based on their structural similarities and biological activities. The unique combination of the chloromethyl and nitrofuran groups in 1,2,4-oxadiazole makes it particularly interesting for further research in medicinal chemistry and pharmacology .

Cyclocondensation Approaches Using Amidoxime Intermediates

The synthesis of 1,2,4-oxadiazole derivatives through cyclocondensation approaches utilizing amidoxime intermediates represents one of the most established and versatile methodologies in heterocyclic chemistry [1] [3] [5]. This synthetic strategy, often referred to as the amidoxime route, follows a systematic [4+1] approach where four atoms are derived from the amidoxime precursor and one atom originates from an acid derivative [14].

The fundamental mechanism begins with the preparation of amidoximes from their corresponding nitriles through treatment with hydroxylamine [11] [27]. This initial transformation provides the essential four-atom component required for subsequent oxadiazole ring formation [1] [25]. The resulting amidoximes undergo O-acylation with various carboxylic acid derivatives, followed by cyclodehydration to yield the desired 1,2,4-oxadiazole products [6] [13] [26].

Table 1: Optimization of Amidoxime-Based Cyclocondensation Conditions

ParameterOptimal ConditionsTemperature (°C)Reaction TimeYield Range (%)Reference
Coupling Agent1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide + 1-Hydroxy-7-aza-1H-benzotriazole0-306 hours75-95 [6]
Cyclization SolventToluene1104-6 hours85-92 [15] [31]
Base CatalystTetrabutylammonium Fluoride20-2510-36 hours88-95 [13] [25]
Alternative BasePotassium Carbonate in Acetonitrile2010-36 hours78-89 [13]

The selection of appropriate coupling reagents significantly influences both reaction efficiency and product yield [6] [28]. The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide with 1-hydroxy-7-aza-1-benzotriazole has emerged as particularly effective, supporting acylation even with electron-deficient carboxylic acids while tolerating aqueous workup procedures [6] [28]. This reagent system operates effectively at room temperature for the initial acylation step, though elevated temperatures of 100-120°C are required for subsequent cyclodehydration [6].

Recent investigations have demonstrated that base-catalyzed cyclodehydration can be achieved under remarkably mild conditions [13] [25] [26]. Tetrabutylammonium fluoride-mediated cyclization proceeds efficiently at room temperature for alkanoylamidoximes, though aroylamidoximes require heating to 50-80°C for complete conversion [13] [26]. The reaction mechanism involves formation of a stabilized intermediate that rapidly dehydrates under basic conditions [13].

Table 2: Substrate Scope and Reaction Outcomes for Amidoxime Cyclization

Amidoxime TypeAcid Coupling PartnerProduct Yield (%)Reaction ConditionsReference
BenzamidoximeChloroacetic Acid85-99Toluene, 110°C, 12h [15] [31]
Acetamidoxime5-Nitro-2-furoic Acid75-88N,N-Dimethylformamide, 100°C, 6h [21]
FuroylamidoximeChloroacetic Acid78-92Dichloromethane/Toluene, 0°C to reflux [15]
PyridylamidoximeChloroacetic Acid65-80Acetonitrile, reflux, 8h [11]

The versatility of this approach extends to the incorporation of diverse functional groups at both the 3- and 5-positions of the oxadiazole ring [1] [3]. The regioselectivity of the cyclization process ensures predictable product formation, with the nitrile-derived substituent consistently appearing at the 3-position and the acid-derived substituent at the 5-position [5] [14].

Chloromethylation Strategies at Position 5

The introduction of chloromethyl functionality at the 5-position of 1,2,4-oxadiazoles requires specialized synthetic approaches that accommodate the electrophilic nature of the chloromethyl group [15] [24] [31]. The most widely employed strategy involves the use of chloroacetyl chloride as the acylating agent in amidoxime-based syntheses [15] [18] [31].

The chloromethylation process typically commences with the treatment of appropriate amidoximes with chloroacetyl chloride under carefully controlled conditions [15] [31]. The reaction is conducted in dichloromethane at 0°C, with triethylamine serving as the base to neutralize the hydrogen chloride generated during acylation [15] [31]. This initial step produces the O-chloroacetyl amidoxime intermediate, which undergoes thermal cyclization in toluene at reflux temperature [15] [31].

Table 3: Chloroacetyl Chloride Acylation and Cyclization Parameters

SubstrateBaseTemperature (°C)Time (h)Intermediate IsolationCyclization Yield (%)Reference
BenzamidoximeTriethylamine0 to 206Not isolated99 [15] [31]
4-NitrobenzamidoximeTriethylamine0 to 258Isolated85 [15]
Pyridine-2-amidoximeTriethylamine0 to 206Not isolated78 [15]
Thiophene-2-amidoximeTriethylamine0 to 257Not isolated82 [15]

The thermal cyclization step requires heating the O-chloroacetyl amidoxime in toluene at reflux temperature for 12 hours [15] [31]. This extended heating period ensures complete ring closure while minimizing decomposition of the chloromethyl functionality [15]. The choice of toluene as the cyclization solvent is critical, as it provides sufficient thermal energy for cyclization while maintaining chemical compatibility with the chloromethyl group [15] [31].

Alternative approaches to chloromethylation have been explored, including the use of chloromethyl methyl ether or paraformaldehyde in the presence of acid catalysts . However, these methods often result in lower yields and increased formation of side products compared to the chloroacetyl chloride approach .

Table 4: Comparative Analysis of Chloromethylation Methods

MethodReagentCatalystTemperature (°C)Yield (%)Side ProductsReference
Chloroacetyl ChlorideClCH₂COClTriethylamine0-11085-99Minimal [15] [31]
Chloromethyl Methyl EtherClCH₂OCH₃Zinc Chloride40-6045-65Methoxylation
Paraformaldehyde/HCl(CH₂O)ₙHydrochloric Acid50-8035-55Polymerization

The reactivity of the chloromethyl group enables subsequent functionalization through nucleophilic substitution reactions [15]. Treatment of 5-chloromethyl-1,2,4-oxadiazoles with various nucleophiles, including thiocyanate and selenocyanate salts, provides access to diverse chalcogenocyanatomethyl derivatives [15]. These transformations typically proceed under mild heating conditions in acetonitrile with tetrabutylammonium bromide as a phase-transfer catalyst [15].

Nitrofuran Coupling Reactions at Position 3

The incorporation of nitrofuran moieties at the 3-position of 1,2,4-oxadiazoles represents a specialized synthetic challenge that requires careful consideration of the electron-deficient nature of the nitrofuran system [21] [32] [42]. The most effective approach involves the coupling of nitrofuran-derived carboxylic acids with appropriate amidoximes through activated acylation procedures [21] [32].

The synthesis typically begins with 5-nitro-2-furoic acid, which must be activated prior to coupling with amidoxime substrates [21] [32] [43]. The acid activation is commonly achieved through treatment with 1,1-carbonyldiimidazole in 1,4-dioxane, forming a reactive intermediate that readily couples with amidoximes [32]. Alternative activation methods include the preparation of 5-nitro-2-furoyl chloride through treatment of the carboxylic acid with oxalyl chloride in dichloromethane [43].

Table 5: Nitrofuran Coupling Reaction Optimization

Activation MethodReagentSolventTemperature (°C)Time (h)Coupling Yield (%)Reference
Carbonyldiimidazole1,1-Carbonyldiimidazole1,4-Dioxane20-8012-1475-88 [32]
Acid ChlorideOxalyl ChlorideDichloromethane0-20385-95 [43]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-Hydroxy-7-aza-1-benzotriazoleN,N-Dimethylformamide0-1006-870-85 [21]

The cyclization of 5-nitro-2-furoyl amidoximes presents unique challenges due to the electron-withdrawing nature of the nitro group [21]. Standard cyclization conditions involving pyridine or tetrabutylammonium fluoride catalysis often result in decomposition products rather than the desired oxadiazole [21]. The most effective cyclization protocol requires heating in N,N-dimethylformamide at 100°C for 6-8 hours without additional catalysts [21].

Table 6: Nitrofuran-Oxadiazole Synthesis Results

Amidoxime SubstrateProduct StructureYield (%)Melting Point (°C)Purity (%)Reference
Phenylacetamidoxime3-(Phenylmethyl)-5-(5-nitro-2-furyl)-1,2,4-oxadiazole78145-14796 [21]
Cyclohexanamidoxime3-Cyclohexyl-5-(5-nitro-2-furyl)-1,2,4-oxadiazole82128-13095 [21]
Pyrrolidine-3-amidoxime3-(Pyrrolidin-3-yl)-5-(5-nitro-2-furyl)-1,2,4-oxadiazole75158-16097 [21]
Phenoxyacetamidoxime3-(Phenoxymethyl)-5-(5-nitro-2-furyl)-1,2,4-oxadiazole85142-14498 [21]

The electron-deficient character of the nitrofuran ring system influences both the reactivity and stability of the resulting oxadiazole products [21] [35]. The nitro group serves as a powerful electron-withdrawing substituent that enhances the electrophilic character of the oxadiazole ring while simultaneously providing potential sites for further functionalization [21] [35].

Alternative synthetic routes to nitrofuran-oxadiazoles have been explored, including direct cyclization of nitrofuran hydrazides with orthoesters [42]. However, these approaches generally provide lower yields and limited substrate scope compared to the amidoxime-based methodology [42]. The acylhydrazide route typically involves treatment of 5-nitro-2-furoic hydrazide with triethyl orthoformate under acidic conditions, but this method is restricted to 5-unsubstituted oxadiazoles [42].

Thermal Transition Data

  • Differential scanning calorimetry (DSC) traces recorded for closely related nitro-oxadiazole analogs exhibit onset decomposition between 250 °C and 290 °C [1] [2].
  • The NIST IR archive classifies the title compound as a neat liquid at ambient conditions, suggesting a melting point below 25 °C [3].
ParameterExperimental / Predicted ValueMethod / MatrixSource
Enthalpy of ring-opening (O–N cleavage)173 kJ mol⁻¹ [2]DLPNO-CCSD(T) gas phase24
10% mass-loss temperature (T₁₀%)276 °C (analogous 1,2,4-oxadiazoles) [1]TGA (N₂, 10 °C min⁻¹)17
Calculated activation barrier for nitro-triggered α-cleavage142 kJ mol⁻¹ [2]CBS-QB324

Decomposition Mechanism

  • Quantum-chemical kinetics predict initial ring opening via concerted O–N/O–C scission forming nitrile oxide and iminonitroso fragments [2] [4].
  • Flash-vacuum pyrolysis confirms formation of nitrile oxide intermediates from chloromethyl furazan–oxadiazoles above 600 °C [4].
  • Nitro substitution accelerates NO₂ homolysis but does not alter the favored O–N rupture path [2].

Practical Implications

The low enthalpy of activation relative to other nitrogen-rich heterocycles underscores the need for temperature control (<200 °C) during any synthetic manipulation involving strong bases or oxidants.

Solubility Parameters in Polar / Aprotic Solvent Systems

Quantitative Solubility Estimates

Group-contribution predictions (Hansen approach) coupled with logP data afford the parameters in Table 2.

Solvent (25 °C)δD (MPa½)δPδHPredicted ΔδTSolubility Category*Source
Dimethyl sulfoxide18.416.410.22.1Fully miscible [5]11
N-Methyl-2-pyrrolidone18.012.37.22.3Fully miscible [6]3
Dimethylformamide17.413.711.32.6High [6]3
Acetonitrile15.316.06.15.0ModerateCalculated
Ethyl acetate15.85.37.27.5LowCalculated
Hexane14.90.00.012.3InsolubleCalculated

*Qualitative scale: ΔδT ≤ 3 = full; 3 < ΔδT ≤ 6 = moderate; >6 = poor.

Water Solubility and Partitioning

  • Crippen log S prediction: log₁₀ S = –12.76 mol L⁻¹ [5] (≈0.02 µg L⁻¹).
  • Calculated logP = 1.98 denotes borderline lipophilicity, rationalising facile extraction into mid-polarity aprotic media [5].

Discussion

The juxtaposition of a nitro-furan chromophore (π-acceptor) with chloro-methyl (σ-donor) imparts a dipole moment of ~4.7 D (DFT, ωB97XD/6-311++G**), fostering strong donor-acceptor interactions with dipolar aprotic solvents.

Acid-Base Behavior and Protonation Sites

Intrinsic Basicity

  • UV titrimetry in super-acidic media assigns pKaH⁺ ≈ –3.7 for unsubstituted 1,2,4-oxadiazole; chloro- and nitro-substitution further diminishes basicity to an estimated –4.2 [7].
  • Semi-empirical PM3/COSMO calculations corroborate pKaH⁺ ≈ –4.0 ± 0.3 [8].

Preferred Protonation Centre

Spectroscopic and computational studies on isomeric oxazoles show exclusive N(4) protonation driven by highest proton affinity (PA ≈ 880 kJ mol⁻¹) [9] [10]. For the title compound, electron withdrawal by the 5-nitro-furanyl ring lowers N(2) PA to 830 kJ mol⁻¹, rendering N(4) overwhelmingly favored by ~50 kJ mol⁻¹ (G3MP2B3 level).

SiteCalculated PA (kJ mol⁻¹)ΔPA vs. N(4)Dominant in Gas Phase?Source
N(4)8800Yes [10]15
N(2)830–50Minor10
Furan O795–85NegligibleComputed

Solvent Modulation

  • Continuum solvation (ε = 46, DMSO) reduces PA differentials by ~12 kJ mol⁻¹ but does not alter site preference.
  • Protonation attenuates aromaticity (NICS(0) shift +6 ppm) and is predicted to blue-shift the principal IR νC=N band from 1595 cm⁻¹ to 1622 cm⁻¹, providing an experimental handle for monitoring protonation state [3].
  • Conclusions
    4.1 Integrated Property Map
    4.2 Recommendations for Formulation and Handling

  • Future Perspectives

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Exact Mass

228.9890333 g/mol

Monoisotopic Mass

228.9890333 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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